![molecular formula C17H22N4OS B11963076 5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11963076.png)
5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its unique structure, which includes a triazole ring, a cyclohexyl group, and an ethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-amino-1,2,4-triazole with cyclohexyl isothiocyanate and 2-ethoxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, potentially inhibiting their activity. The thiol group can also interact with metal ions, affecting the function of metalloproteins .
Comparison with Similar Compounds
Similar Compounds
- 5-cyclohexyl-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group can influence its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H22N4OS |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22N4OS/c1-2-22-15-11-7-6-10-14(15)12-18-21-16(19-20-17(21)23)13-8-4-3-5-9-13/h6-7,10-13H,2-5,8-9H2,1H3,(H,20,23)/b18-12+ |
InChI Key |
WDUWGGFQTQDKIU-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3CCCCC3 |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


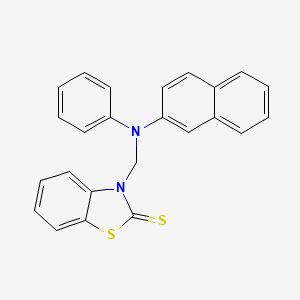

![N,N'-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine](/img/structure/B11963001.png)
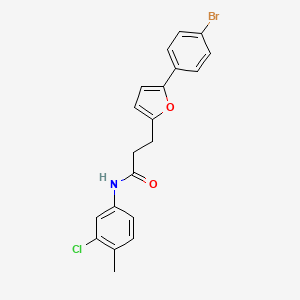

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963017.png)
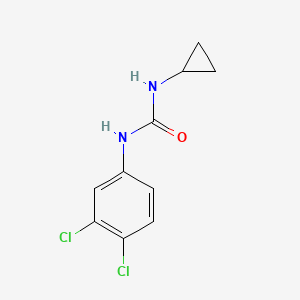
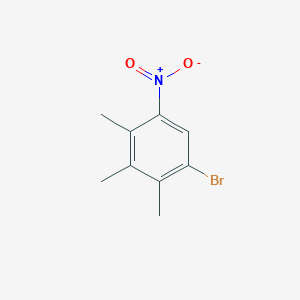

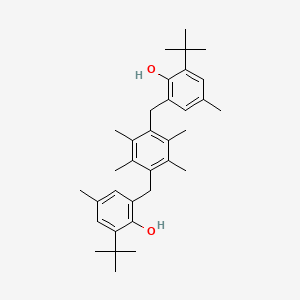
![2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11963045.png)



